molecular formula C26H33NO4 B8513846 Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate

Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate

Cat. No. B8513846
M. Wt: 423.5 g/mol
InChI Key: JSZVHFKTUXLNHT-UHFFFAOYSA-N
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Description

Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C26H33NO4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

benzyl 1-benzyl-4-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C26H33NO4/c1-20-16-27(17-21-11-7-5-8-12-21)19-26(20,15-23(28)31-25(2,3)4)24(29)30-18-22-13-9-6-10-14-22/h5-14,20H,15-19H2,1-4H3

InChI Key

JSZVHFKTUXLNHT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1(CC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl (3RS,4SR)-1-benzyl-4-methylpyrrolidine-3-carboxylate obtained in Example 1f (30 g, 97.4 mmol) was dissolved in tetrahydrofuran (300 ml), which was cooled to −70° C. with stirring under nitrogen. A 1.11M lithium diisopropylamide/n-hexane-tetrahydrofuran solution (105 ml, 116 mmol) was added dropwise over 20 minutes so that the internal temperature did not exceed −64.3° C. The mixture was stirred at −70° C. for 1 hour, and tetrahydrofuran (30 ml) and tert-butyl bromoacetate (26.6 g, 136 mmol) were then added dropwise over 10 minutes so that the internal temperature did not exceed −60° C. The reaction mixture was stirred at −70° C. for further one hour, and a saturated aqueous ammonium chloride solution was then added to the reaction mixture. Immediately thereafter, the reaction mixture was diluted with water and ethyl acetate was added. The organic layer was washed with brine and a 5 N aqueous hydrochloric acid solution, and then dried over magnesium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane). The residue was further purified by NH silica gel column chromatography (elution solvent: heptane/ethyl acetate=98/2) to give the title compound (6 g, yield: 14.5%).
Name
Benzyl (3RS,4SR)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide n-hexane tetrahydrofuran
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105 mL
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reactant
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26.6 g
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30 mL
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Yield
14.5%

Synthesis routes and methods II

Procedure details

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CC1CN(Cc2ccccc2)CC1C(=O)OCc1ccccc1
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CC(C)[N-]C(C)C
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